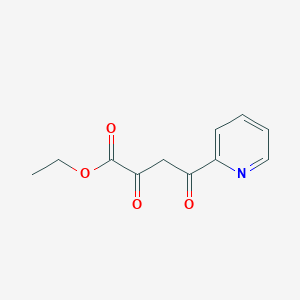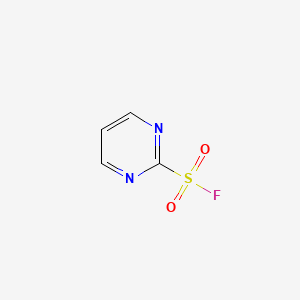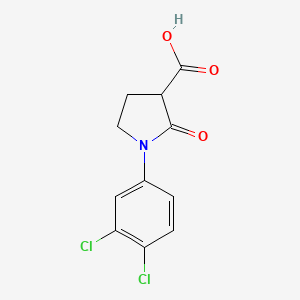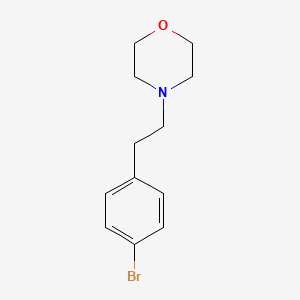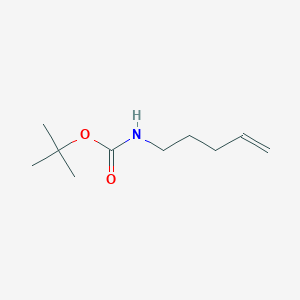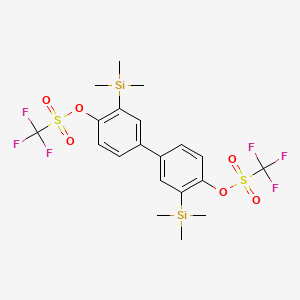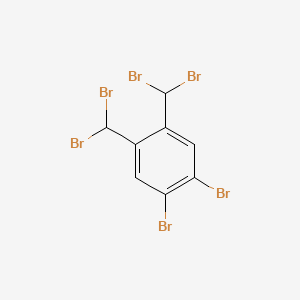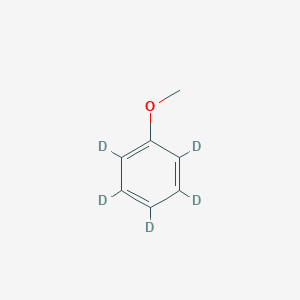
メトキシ(ベンゼン-d5)
概要
説明
Methoxy(benzene-d5) is an organometallic compound that has a wide range of applications in scientific research. It is an isotopically labeled compound, meaning that it contains an atom of deuterium, an isotope of hydrogen. This makes it useful for a variety of applications, including the study of enzymatic reactions and metabolic pathways.
科学的研究の応用
香水と香料業界
アニソールは、アニスの種子に似た心地よい香りを持つため、香水業界で使用されています . 天然と人工の両方の香料に使用されています .
殺虫剤
アニソールは、昆虫フェロモンの製造に使用されています . これらは、昆虫が互いにコミュニケーションするために環境に放出する化学物質です。 殺虫剤として、昆虫を引き付けたり、撃退するために使用することができます .
溶媒
アニソールは、その化学的特性により溶媒として使用されます . 溶媒は、他の物質を溶解して溶液を作り出すことができる物質です .
医薬品
アニソールは、さまざまな医薬品の製造における前駆体として使用されます . たとえば、脱水して合成アネトールを生成することができます .
他の化合物の合成
アニソールは、他の合成物質の合成における前駆体として使用されます . 実際的な用途だけでなく、教育的な用途にもよく使用される試薬です .
触媒研究
メトキシ種とベンゼンおよびシクロヘキサンのH-ZSM-5ゼオライト上での反応機構を、赤外分光法(IR)で直接観測しました . この研究は、メトキシ種のメチル化機構に関する貴重な洞察を提供します .
フラボノイド消費のバイオマーカー
メトキシベンゼンの誘導体である1,3,5-トリメトキシベンゼンは、フラボノイド消費量の測定におけるバイオマーカーとして使用されます . これは、栄養と健康の研究に役立ちます .
ダキン酸化研究
メトキシベンゼンなどのフェノールのキノンへの酸化を含むダキン反応は、多くの天然物の生合成における重要なステップです . この反応のメカニズムを理解することは、リグニンの貴重な利用のためのより効果的な触媒系を開発するのに役立ちます .
作用機序
Target of Action
Methoxy(benzene-d5), also known as anisole, primarily targets the aromatic ring in organic compounds . The methoxy group is an ortho/para directing group, which means that electrophilic substitution preferentially occurs at these three sites .
Mode of Action
The mode of action of Methoxy(benzene-d5) involves electrophilic aromatic substitution reactions . The methoxy group enhances the nucleophilicity of the benzene ring, rendering it more electron-rich . This increased electron density speeds up the reaction with electrophiles .
Biochemical Pathways
The biochemical pathways affected by Methoxy(benzene-d5) involve the substitution reactions of the benzene ring . The methoxy group influences the pi cloud of the ring as a mesomeric electron donor, more so than as an inductive electron withdrawing group . This results in the activation or deactivation of the benzene ring towards electrophilic substitution .
Result of Action
The result of Methoxy(benzene-d5)'s action is the formation of new compounds through electrophilic aromatic substitution reactions . For example, anisole reacts with acetic anhydride to give 4-methoxyacetophenone .
Action Environment
The action of Methoxy(benzene-d5) can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other substituents on the benzene ring, the type of electrophile involved, and the reaction conditions such as temperature and pressure .
Safety and Hazards
将来の方向性
Anisole is a standard reagent of both practical and pedagogical value . It is a precursor to other synthetic compounds . The methoxy group strongly affects the pi cloud of the ring as a mesomeric electron donor, more so than as an inductive electron withdrawing group despite the electronegativity of the oxygen . This makes it a valuable compound in various chemical reactions and processes .
生化学分析
Biochemical Properties
Methoxy(benzene-d5) plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic substances. The methoxy group in Methoxy(benzene-d5) can undergo O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, leading to the formation of phenolic compounds. These interactions are crucial for understanding the metabolic fate of Methoxy(benzene-d5) and its derivatives .
Cellular Effects
Methoxy(benzene-d5) influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The methoxy group in Methoxy(benzene-d5) acts as an electron-donating group, which can enhance the nucleophilicity of the aromatic ring, making it more reactive in electrophilic aromatic substitution reactions . This reactivity can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. Additionally, Methoxy(benzene-d5) can interact with cell membrane components, potentially altering membrane fluidity and permeability .
Molecular Mechanism
The molecular mechanism of Methoxy(benzene-d5) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The methoxy group in Methoxy(benzene-d5) is known to participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins. These interactions can lead to conformational changes in proteins, affecting their activity. For instance, Methoxy(benzene-d5) can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methoxy(benzene-d5) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Over time, the degradation products of Methoxy(benzene-d5) can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Methoxy(benzene-d5) can result in changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of Methoxy(benzene-d5) vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal toxic or adverse effects. At higher doses, Methoxy(benzene-d5) can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of reactive metabolites formed during the oxidative metabolism of Methoxy(benzene-d5) by cytochrome P450 enzymes . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent.
Metabolic Pathways
Methoxy(benzene-d5) is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes O-demethylation to form phenolic metabolites, which can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . These metabolic pathways are crucial for the detoxification and elimination of Methoxy(benzene-d5) from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Methoxy(benzene-d5) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, which facilitate its uptake and distribution. For instance, Methoxy(benzene-d5) can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues . Within cells, the compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, due to its hydrophobic nature .
Subcellular Localization
The subcellular localization of Methoxy(benzene-d5) is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and cell membranes, where it can interact with various proteins and lipids. Methoxy(benzene-d5) can also be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations can affect the activity and function of Methoxy(benzene-d5), influencing its overall biochemical effects.
特性
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOXTESZEPMUJZ-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480547 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50629-14-6 | |
| Record name | Methoxy(benzene-d5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50629-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details

















Synthesis routes and methods V
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


